Pentetreotide - 138661-02-6

Pentetreotide

Catalog Number: EVT-278523
CAS Number: 138661-02-6
Molecular Formula: C63H87N13O19S2
Molecular Weight: 1394.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Pentetreotide is a synthetic peptide analog of somatostatin, a naturally occurring hormone that inhibits the release of various hormones in the body. [] It is primarily used in scientific research as a diagnostic tool for imaging neuroendocrine tumors (NETs) due to its high affinity for somatostatin receptor subtype 2 (SSTR2). [, , ] These tumors often overexpress SSTR2, allowing pentetreotide to bind and visualize them using scintigraphic imaging techniques. [, , ]

Future Directions
  • Improving Sensitivity and Specificity: Research is ongoing to develop new radiolabeled somatostatin analogs with higher affinity and specificity for SSTRs. [] These advancements could further enhance the sensitivity and accuracy of NET imaging.
  • Exploring Therapeutic Applications: The cytotoxic properties of 111In-pentetreotide through Auger electron emission hold promise for therapeutic applications. [, , ] Further research is needed to optimize dosing schedules and explore the combination of 111In-pentetreotide with other treatment modalities.
  • Expanding Applications to Other Diseases: Investigations into the role of 111In-pentetreotide scintigraphy in conditions like NSCLC, Langerhans’ cell histiocytosis, and Graves’ disease warrant further exploration. [, , , ] Elucidating the significance of SSTR expression in these diseases and the potential benefits of 111In-pentetreotide as a diagnostic and therapeutic tool are key areas for future research.
  • Combining with Other Imaging Techniques: Integrating 111In-pentetreotide scintigraphy with other imaging techniques, like positron emission tomography (PET) using radiolabeled somatostatin analogs like 68Ga-DOTATATE, can provide complementary information and improve diagnostic accuracy. [, ] This multimodality approach can enhance the visualization of tumors, particularly smaller lesions, and offer a more comprehensive assessment of disease burden. [, ]

Octreotide

Compound Description: Octreotide, also known as Sandostatin, is a synthetic octapeptide and a potent somatostatin analog. It exhibits a high affinity for somatostatin receptor subtypes 2 (SSTR2) and 5 (SSTR5), with lower affinity for SSTR3 [, , , ]. Octreotide is widely used in clinical practice to control hormonal hypersecretion in various neuroendocrine tumors [, ]. It is also employed in acute testing to predict the chronic responsiveness of acromegalic patients to Octreotide therapy [].

Relevance: Octreotide shares a similar structure and binding affinity profile with Pentetreotide, both having a high affinity for SSTR2. Consequently, Octreotide is often used as a therapeutic counterpart to Pentetreotide, which is primarily used for imaging. For example, patients with neuroendocrine tumors that exhibit positive uptake on an 111In-Pentetreotide scan might receive Octreotide therapy []. Additionally, Octreotide can be used in preclinical studies to block somatostatin receptors, thereby aiding in the understanding of 111In-Pentetreotide pharmacokinetics, as demonstrated in a study investigating the effects of Octreotide on the clearance rate of 111In-Pentetreotide from the epidural space in rabbits [].

Lanreotide

Compound Description: Lanreotide, commercially known as Somatuline, is another synthetic octapeptide analog of somatostatin. Like Octreotide, Lanreotide exhibits high binding affinity for SSTR2 and SSTR5 [, ]. Clinically, Lanreotide is used for similar purposes as Octreotide, including the treatment of neuroendocrine tumors [].

Relevance: Lanreotide, alongside Octreotide, highlights the therapeutic potential of somatostatin analogs in managing neuroendocrine tumors, a characteristic shared with Pentetreotide, though the latter is primarily used for diagnostic imaging. Furthermore, both Lanreotide and Pentetreotide are used in radiolabeled forms, 90Y-Lanreotide and 111In-Pentetreotide respectively, for targeted therapy of neuroendocrine tumors []. This shared application in radiopeptide therapy further emphasizes their close relationship in the context of neuroendocrine tumor management.

111In-DTPA-Phe-D-Octreotide

Compound Description: 111In-DTPA-Phe-D-Octreotide is a radiolabeled form of Octreotide, utilizing Indium-111 (111In) as the radioisotope and DTPA (diethylenetriaminepentaacetic acid) as the chelator. This compound is used in scintigraphy to visualize somatostatin receptors in vivo [].

90Y-DOTATOC

Compound Description: 90Y-DOTATOC is a radiopeptide used in Peptide Receptor Radionuclide Therapy (PRRT) [, ]. It consists of the chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) conjugated to the somatostatin analog TOC (Tyr3-octreotide) and labeled with the radioisotope Yttrium-90 (90Y), a potent beta-emitter.

177Lu-DOTATOC

Compound Description: 177Lu-DOTATOC, similar in structure to 90Y-DOTATOC, is another radiopeptide utilized in PRRT []. It consists of DOTA conjugated to TOC and labeled with the radioisotope Lutetium-177 (177Lu), which emits both beta and gamma radiation.

68Ga-DOTATATE

Compound Description: 68Ga-DOTATATE is a radiopharmaceutical used in Positron Emission Tomography (PET) for imaging neuroendocrine tumors [, ]. It consists of DOTA conjugated to the somatostatin analog TATE (Tyr3-octreotate) and labeled with the positron emitter Gallium-68 (68Ga).

90Y-SMT

Compound Description: 90Y-SMT is a radiolabeled somatostatin analog where SMT represents a somatostatin analog conjugated with amino acids. The compound is labeled with the beta-emitting radioisotope Yttrium-90 (90Y) for therapeutic purposes [].

99mTc-P829

Compound Description: 99mTc-P829 is a radiolabeled somatostatin analog utilizing Technetium-99m (99mTc) as the radioisotope [, ]. This compound was investigated for its potential as an imaging agent for neuroendocrine tumors.

177Lu-DOTATATE

Compound Description: 177Lu-DOTATATE, similar in structure to 177Lu-DOTATOC, is a radiopeptide used in PRRT []. It consists of DOTA conjugated to TATE and labeled with 177Lu.

Source and Classification

Pentetreotide is classified as a radiopharmaceutical agent. It is synthesized from octreotide, a well-known somatostatin analogue, through conjugation with diethylenetriaminepentaacetic acid (DTPA), which serves as a chelating agent for radiolabeling with Indium-111. This classification places it within the broader category of diagnostic imaging agents used in nuclear medicine.

Synthesis Analysis

Methods of Synthesis

The synthesis of Pentetreotide involves several key steps:

  1. Peptide Synthesis: The base peptide, octreotide, is synthesized using solid-phase peptide synthesis (SPPS) techniques. This method allows for the precise assembly of amino acids into the desired peptide structure.
  2. Chelation: The synthesized octreotide is then conjugated with DTPA to form the DTPA-octreotide complex. This step is crucial as it prepares the compound for radiolabeling.
  3. Radiolabeling: The DTPA-octreotide complex is radiolabeled with Indium-111 under controlled conditions. This radiolabeling process involves specific molar ratios and reaction conditions to ensure high labeling efficiency.

Technical Details

The industrial production of Pentetreotide typically employs automated SPPS equipment for large-scale synthesis. The chelation and radiolabeling processes are conducted in specialized facilities equipped to handle radioactive materials, ensuring safety and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

Pentetreotide undergoes several significant chemical reactions:

  1. Chelation: The formation of a stable complex between the peptide and Indium ion during the radiolabeling process.
  2. Binding: The interaction of Pentetreotide with somatostatin receptors on tumor cells, which is essential for its function in imaging and therapy.

Common Reagents and Conditions

The primary reagents involved in the synthesis and reactions of Pentetreotide include:

  • Diethylenetriaminepentaacetic acid (DTPA)
  • Indium chloride for radiolabeling
  • Acetic acid as a solvent during the labeling process

These reactions are typically performed under controlled conditions to optimize yield and purity.

Mechanism of Action

Pentetreotide functions by binding selectively to somatostatin receptors, particularly subtypes 2 and 5. This binding inhibits the secretion of various hormones and can induce apoptosis in tumor cells expressing these receptors.

Process and Data

Upon administration, Pentetreotide circulates in the bloodstream, where it binds to target receptors on neuroendocrine tumors. This receptor-ligand interaction facilitates imaging through gamma cameras during scintigraphy, allowing clinicians to visualize tumor locations based on receptor density.

Physical and Chemical Properties Analysis

Physical Properties

Pentetreotide is typically administered as a sterile injectable solution. Its physical properties include:

  • Molecular Weight: Approximately 1,372 g/mol
  • Appearance: Clear, colorless solution
  • Solubility: Soluble in water; stability may vary based on pH and temperature conditions.

Chemical Properties

Chemical properties relevant to Pentetreotide include:

  • Stability: Radiochemical stability post-synthesis is crucial for effective imaging.
  • Reactivity: Reacts with metal ions during chelation; minimal reactivity under physiological conditions.
Applications

Pentetreotide has several scientific applications:

  1. Diagnostic Imaging: Primarily used in scintigraphy for detecting neuroendocrine tumors through somatostatin receptor imaging.
  2. Therapeutic Uses: Investigated for use in peptide receptor radionuclide therapy (PRRT), targeting tumors that express somatostatin receptors.
  3. Research Applications: Utilized in studies examining somatostatin receptor biology and tumor behavior.
Introduction to Pentetreotide: Discovery and Development

Historical Context of Somatostatin Analog Development

The journey to pentetreotide began with the discovery of native somatostatin in 1973, a 14-amino-acid peptide hormone produced by hypothalamic neurons and pancreatic δ-cells with broad inhibitory effects on endocrine and exocrine secretions. While physiologically significant, native somatostatin's extremely short half-life (approximately 2-3 minutes) limited its clinical utility. Researchers at the Sandoz Research Institute (Basel, Switzerland) pioneered the development of stable analogs, culminating in octreotide (SMS 201-995), an 8-amino-acid cyclic peptide retaining the essential Phe-Trp-Lys-Thr tetrapeptide sequence critical for receptor binding. Crucially, substitutions with D-amino acids (D-Phe at position 1) and a C-terminal alcohol (Thr-ol) conferred proteolytic resistance, extending its plasma half-life to approximately 90 minutes. Octreotide received FDA approval in 1989 for controlling symptoms of carcinoid syndrome and VIPomas, validating somatostatin receptor (SSTR) targeting as a therapeutic strategy [5] [9].

A seminal discovery in 1985 by Jean Claude Reubi, Steven Lamberts, and Larry Kvols revealed high densities of somatostatin receptors, particularly subtype 2 (SSTR2), on NET cell membranes using in vitro autoradiography with radiolabeled somatostatin analogs. This finding provided the fundamental rationale for developing in vivo tumor-targeting agents using radiolabeled somatostatin analogs. Eric P. Krenning, recognizing the potential synergy between nuclear medicine and this receptor biology, spearheaded efforts to translate this finding into a clinical imaging tool [9].

Rational Design of Pentetreotide as a Receptor-Targeted Conjugate

Pentetreotide ([111In-DTPA-D-Phe1]-octreotide, OctreoScan™) was designed to overcome the limitations of early iodinated octreotide derivatives. The primary challenge was creating a stable radionuclide-peptide conjugate suitable for clinical imaging. The initial approach involved radioiodination of Tyr³-octreotide ([123I-Tyr³]octreotide). While successful in localizing tumors, [123I-Tyr³]octreotide exhibited suboptimal pharmacokinetics: significant hepatobiliary excretion led to intense bowel activity, obscuring abdominal lesions. Furthermore, the specific radioiodine preparation required was costly and scarce [9] [10].

The solution involved structural conjugation of the chelator diethylenetriaminepentaacetic acid (DTPA) to the N-terminus of octreotide, replacing the original D-Phe¹. This modification created DTPA-D-Phe¹-octreotide (pentetreotide precursor), a molecule capable of tightly binding the gamma-emitting radionuclide Indium-111 (¹¹¹In). The choice of ¹¹¹In was strategic: its physical half-life (67.3 hours) matched the biological half-life required for optimal tumor uptake and background clearance, and its gamma emissions (171 keV and 245 keV) were ideal for gamma camera imaging. Crucially, unlike the iodinated analog, ¹¹¹In-pentetreotide underwent predominant renal excretion (85% by 24 hours), significantly reducing interfering gastrointestinal activity and improving abdominal lesion detection. The DTPA conjugation also introduced a negative charge, which later studies revealed played a role in its pharmacokinetics and renal handling [6] [8] [10].

Table 1: Key Properties of Radiolabeled Pentetreotide (¹¹¹In-Pentetreotide)

PropertyValue/CharacteristicSignificance
Chemical Name[¹¹¹In-DTPA-D-Phe¹]-octreotideDefines the chelator-peptide conjugate structure
Molecular TargetSomatostatin Receptors (SSTR2, SSTR5)High affinity binding enables tumor targeting
Primary Excretion RouteRenal (85% by 24 hours)Reduces gastrointestinal background interference
Critical Binding MotifPhe⁷-Trp⁸-Lys⁹-Thr¹⁰ (within cyclic structure)Essential for receptor affinity and specificity
Net ChargeNegative (at physiological pH)Influences biodistribution and renal tubular reabsorption

Structural Evolution from Octreotide to Radiolabeled Derivatives

The structural journey from native somatostatin to ¹¹¹In-pentetreotide and beyond illustrates a rational drug design process focused on optimizing receptor affinity, metabolic stability, and radiolabeling capability:

  • Native Somatostatin-14 (SS-14): The natural hormone (AGCKNFFWKTFTSC) has high receptor affinity but is rapidly degraded in vivo.
  • Octreotide (Sandostatin®): (D-Phe-Cys-Phe-D-Trp-Lys-Thr-Cys-Thr-ol). Key modifications: Cyclization via disulfide bond (Cys²-Cys⁷), D-Phe¹, D-Trp⁴, and Thr⁸-ol. These changes conferred enzymatic stability and a plasma half-life suitable for therapeutic use but lacked a radionuclide chelator.
  • [Tyr³]-Octreotide: A precursor designed for radioiodination. Substitution of Phe³ with Tyr³ provided a site for iodine attachment. While useful for proof-of-concept imaging ([¹²³I-Tyr³]-octreotide), its pharmacokinetics (predominant hepatobiliary excretion) were suboptimal [9] [10].
  • DTPA-D-Phe¹-Octreotide (Pentetreotide Precursor): Replacement of the N-terminal D-Phe¹ with DTPA conjugated D-Phe¹ created the bifunctional chelator-peptide conjugate. This allowed stable complexation with ¹¹¹In, creating ¹¹¹In-pentetreotide. The DTPA moiety introduced a negative charge, shifting excretion predominantly to the kidneys [8] [9].
  • DOTA-Conjugated Analogs (e.g., DOTATOC, DOTATATE): The next evolutionary step involved replacing DTPA with the macrocyclic chelator 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA). DOTA forms more stable complexes with metallic radionuclides like ⁹⁰Y and ¹⁷⁷Lu, essential for therapeutic applications. Tyr³-octreotide (DOTATOC) and Tyr³-octreotate (DOTATATE) exhibit higher SSTR2 affinity than pentetreotide, particularly DOTATATE (affinity for SSTR2 increased 6-9 fold) [1] [2].

Properties

CAS Number

138661-02-6

Product Name

Pentetreotide

IUPAC Name

2-[2-[[2-[[(2R)-1-[[(4R,7S,10S,13R,16S)-10-(4-aminobutyl)-16-benzyl-4-[[(2R,3R)-1,3-dihydroxybutan-2-yl]carbamoyl]-7-[(1R)-1-hydroxyethyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-19-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]-(carboxymethyl)amino]ethyl-[2-[bis(carboxymethyl)amino]ethyl]amino]acetic acid

Molecular Formula

C63H87N13O19S2

Molecular Weight

1394.6 g/mol

InChI

InChI=1S/C63H87N13O19S2/c1-37(78)48(34-77)70-62(94)50-36-97-96-35-49(71-58(90)45(25-39-13-5-3-6-14-39)66-51(80)29-75(31-53(83)84)23-21-74(30-52(81)82)22-24-76(32-54(85)86)33-55(87)88)61(93)68-46(26-40-15-7-4-8-16-40)59(91)69-47(27-41-28-65-43-18-10-9-17-42(41)43)60(92)67-44(19-11-12-20-64)57(89)73-56(38(2)79)63(95)72-50/h3-10,13-18,28,37-38,44-50,56,65,77-79H,11-12,19-27,29-36,64H2,1-2H3,(H,66,80)(H,67,92)(H,68,93)(H,69,91)(H,70,94)(H,71,90)(H,72,95)(H,73,89)(H,81,82)(H,83,84)(H,85,86)(H,87,88)/t37-,38-,44+,45-,46+,47-,48-,49?,50+,56+/m1/s1

InChI Key

CNLWNYCFDMAZCB-UTSLKGGTSA-N

SMILES

CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)CN(CCN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)NC(CO)C(C)O)O

Solubility

Soluble in DMSO

Synonyms

111 In -pentetreotide
111-indium-pentetreotide
In-111 pentetreotide
indium In 111 pentetreotide
indium ln-111 pentetreotide
indium-pentetreotide
OctreoScan
OctreoScan 111
pentetreotide

Canonical SMILES

CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)CN(CCN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)NC(CO)C(C)O)O

Isomeric SMILES

C[C@H]([C@H]1C(=O)N[C@@H](CSSCC(C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)[C@@H](CC5=CC=CC=C5)NC(=O)CN(CCN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)N[C@H](CO)[C@@H](C)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.